1-(2-Bromophenyl)cyclobutanecarbonitrile

Medicinal Chemistry Organic Synthesis Stereoelectronic Effects

Researchers often waste resources on meta/para isomers that fail to replicate the steric constraints of ortho-substituted cyclobutanes. 1-(2-Bromophenyl)cyclobutanecarbonitrile (CAS 28049-62-9) solves this with a rigid, non-planar core critical for GPCR and ion channel SAR. Its ortho-bromine imposes steric hindrance that modulates cross-coupling kinetics, while the nitrile and aryl bromide provide orthogonal diversification points for parallel library synthesis. • Proven scaffold: Analogous cyclobutyl nitriles are key intermediates in CNS-active pharmaceuticals (e.g., sibutramine). • Dual reactivity: Single batch diverges into amines, amides, acids, or biaryl/heteroaryl analogs via Suzuki/Buchwald-Hartwig couplings. • Supply reliability: Available at 95% purity, shipped ambient from global stock. For R&D use only; not for human or veterinary applications.

Molecular Formula C11H10BrN
Molecular Weight 236.11 g/mol
CAS No. 28049-62-9
Cat. No. B1344828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromophenyl)cyclobutanecarbonitrile
CAS28049-62-9
Molecular FormulaC11H10BrN
Molecular Weight236.11 g/mol
Structural Identifiers
SMILESC1CC(C1)(C#N)C2=CC=CC=C2Br
InChIInChI=1S/C11H10BrN/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11/h1-2,4-5H,3,6-7H2
InChIKeyWQNBUMDTSAQSMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromophenyl)cyclobutanecarbonitrile: Physicochemical and Structural Definition


1-(2-Bromophenyl)cyclobutanecarbonitrile (CAS 28049-62-9) is a halogenated aromatic nitrile featuring a cyclobutane core substituted with an ortho-bromophenyl group and a nitrile functionality [1]. This compound, with a molecular weight of 236.11 g/mol and an empirical formula of C11H10BrN , serves as a versatile building block in medicinal chemistry and organic synthesis, enabling the construction of complex molecular architectures through its dual reactive handles . Its commercial availability in research quantities, typically at 95% purity , positions it as an accessible entry point for structure-activity relationship (SAR) exploration and the synthesis of cyclobutane-containing drug candidates.

Ortho-bromo steric handle

Defined entry for palladium-catalyzed cross-coupling with regioselective control

Cyclobutane conformational rigidity

Enables SAR studies requiring non-planar, three-dimensional core topology

Dual nitrile and aryl bromide handles

Supports sequential chemoselective transformations for divergent library synthesis

1-(2-Bromophenyl)cyclobutanecarbonitrile: Ortho Substitution and Ring Strain Impact


The assumption that bromophenyl-cyclobutanecarbonitrile positional isomers are interchangeable is fundamentally flawed due to the divergent reactivity and conformational constraints dictated by ortho-substitution. The ortho-bromine in 1-(2-bromophenyl)cyclobutanecarbonitrile introduces significant steric hindrance around the quaternary carbon center, altering both the preferred geometry of the cyclobutane ring and the accessibility of the C-Br bond for cross-coupling reactions . This steric encumbrance, absent in para- or meta-isomers, directly impacts reaction kinetics in palladium-catalyzed couplings and can be exploited to install functional groups with high regioselectivity. Furthermore, the constrained cyclobutane ring imparts distinct conformational rigidity compared to acyclic nitriles [1], a feature critical for optimizing ligand-receptor interactions in drug discovery. Selecting the generic alternative without accounting for these specific steric and conformational parameters will yield different synthetic outcomes and divergent biological activity profiles, rendering any SAR study inconclusive.

Positional isomer (para/meta) ≠ ortho

Ortho-bromine creates steric congestion around the quaternary carbon; cross-coupling kinetics and regioselectivity may shift significantly.

Acyclic or unstrained analogs differ

The cyclobutane ring imposes conformational restriction absent in flexible nitriles, altering ligand-receptor interaction profiles in target binding studies.

Mono-functional building blocks limit scope

Lacking either the aryl bromide or nitrile reduces orthogonal reactivity, preventing efficient parallel library construction from a single intermediate.

1-(2-Bromophenyl)cyclobutanecarbonitrile: Comparative Evidence Guide


Divergent Synthetic Origins: Ortho vs. Para Isomer

The synthetic route to the para-isomer, 1-(4-bromophenyl)cyclobutanecarbonitrile, can proceed via a different key starting material compared to the ortho-isomer . While both compounds share a molecular weight of 236.11 g/mol, the para-isomer (CAS 485828-58-8) is derived from 4-bromophenylacetonitrile, whereas the ortho-isomer (CAS 28049-62-9) requires the use of 2-bromophenylacetonitrile . The unique ortho relationship between the bromine and the quaternary cyclobutyl carbon in the target compound creates a sterically congested environment that is not present in the para-isomer. This steric effect is a key determinant of reaction rates in subsequent transformations, such as palladium-catalyzed cross-couplings, where oxidative addition at the ortho position can be significantly slower. This difference in synthetic origin and steric profile means that the two isomers are not direct substitutes for constructing sterically demanding molecular scaffolds.

Synthetic route
Head-to-head
2-bromophenylacetonitrile vs. 4-bromophenylacetonitrile
Ortho-isomer essential for steric control in downstream chemistry
Synthetic origin diverges at phenylacetonitrile precursor stage
Medicinal Chemistry Organic Synthesis Stereoelectronic Effects

Dual Reactive Handles: Aryl Bromide and Nitrile

1-(2-Bromophenyl)cyclobutanecarbonitrile offers two distinct and orthogonal reactive sites: an aryl bromide suitable for cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig) and a nitrile group that can be reduced to an amine [1] or hydrolyzed to a carboxylic acid. This dual functionality allows for sequential, chemoselective transformations on a single molecular scaffold, a feature that distinguishes it from simpler, mono-functional building blocks. For instance, a comparator like simple bromobenzene lacks the second synthetic handle (the nitrile) for further elaboration, while a simple benzonitrile lacks the halogen for cross-coupling. The presence of both groups enables the efficient, divergent synthesis of complex libraries from a common intermediate.

Reactive handles
Class-level
Two: Aryl bromide (C–Br) + nitrile (C≡N)
Enables sequential, chemoselective diversification from a single scaffold
Mono-functional comparators lack orthogonal reactivity
Cross-Coupling Parallel Synthesis Diversity-Oriented Synthesis

Measured vs. Calculated Physicochemical Properties

The target compound exhibits key physicochemical properties that differentiate it from its unsubstituted phenyl analog, 1-phenylcyclobutanecarbonitrile. While both share the cyclobutane core, the presence of the ortho-bromine atom in 1-(2-bromophenyl)cyclobutanecarbonitrile significantly increases its lipophilicity and alters its solubility profile . Calculated logP (Consensus) for the target compound is 3.12, and its predicted aqueous solubility is 0.0644 mg/mL . These values reflect a greater hydrophobic character compared to the non-brominated analog, which is expected to have a lower logP and higher water solubility. These differences are quantifiable and directly impact the compound's behavior in biological assays, including membrane permeability and protein binding, which are crucial considerations for lead optimization in drug discovery.

Lipophilicity
Data to verify
Consensus LogP 3.12, predicted solubility 0.0644 mg/mL
Higher lipophilicity vs. non-brominated analog informs assay partitioning behavior
Calculated values; experimental verification recommended for ADME studies
Physicochemical Properties ADME Prediction Formulation Science

1-(2-Bromophenyl)cyclobutanecarbonitrile: High-Value Application Scenarios


Conformationally Restricted CNS Drug Scaffold

The cyclobutane core of 1-(2-bromophenyl)cyclobutanecarbonitrile serves as a valuable bioisostere for phenyl rings or larger aliphatic groups, introducing three-dimensionality and conformational restriction . As demonstrated by the use of a closely related compound, 1-(4-chlorophenyl)cyclobutanecarbonitrile, as a key intermediate in the synthesis of the obesity drug sibutramine [1], the cyclobutyl motif is a proven scaffold for developing CNS-active pharmaceuticals. The ortho-bromine handle in the target compound provides a synthetic entry point for further elaboration via cross-coupling to optimize target engagement and selectivity. Researchers focused on GPCR or ion channel targets can leverage this compound to probe the effects of a rigid, non-planar core on binding affinity and functional activity.

Parallel Library Synthesis via Orthogonal Derivatization

The combination of an aryl bromide and a nitrile on the same scaffold, as detailed in Section 3, makes 1-(2-bromophenyl)cyclobutanecarbonitrile an ideal starting point for generating diverse compound libraries in parallel synthesis . The nitrile can be converted to a primary amine, amide, or carboxylic acid, while the aryl bromide can undergo Suzuki or Buchwald-Hartwig couplings to introduce aryl, heteroaryl, or amine diversity, respectively. This dual-reactivity allows a single batch of the compound to be divergently elaborated into multiple distinct chemotypes, significantly accelerating SAR exploration and lead optimization efforts in drug discovery programs.

Steric Probe for Palladium-Catalyzed Cross-Coupling

The ortho-substitution pattern of 1-(2-bromophenyl)cyclobutanecarbonitrile creates a unique steric environment around the C-Br bond. As established in Section 2, this steric hindrance is a key differentiator from para- and meta-isomers. This property makes the compound a valuable tool for methodology development in organometallic chemistry . Researchers can use it as a benchmark substrate to evaluate the efficiency of new palladium catalysts and ligands in overcoming steric challenges during oxidative addition. Comparing reaction yields and kinetics with the less-hindered para-isomer provides a quantitative measure of a catalytic system's performance under demanding conditions, an application that directly leverages the compound's quantifiable differentiation.

Application
Selection Property
Validation Focus
Conformationally restricted CNS-target scaffolds
Cyclobutane rigidity + ortho-bromine reactivity
Ligand-receptor interaction optimization for GPCR/ion channel targets
Parallel library synthesis via orthogonal handles
Dual nitrile and aryl bromide handles
Divergent chemotype generation and SAR acceleration
Steric probe for Pd-catalyzed methodology
Ortho-substitution steric hindrance
Catalyst/ligand performance benchmarking under demanding conditions

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